Iminodibenzyl Iminodibenzyl Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
10,11-Dihydro-5H-dibenzo[b,f]azepine is a metabolite of the tricyclic antidepressant, Imipramine. 10,11-Dihydro-5H-dibenzo[b,f]azepine can be used as a chromogenic probe for the quantification of hydrogen peroxide and glucose.
Brand Name: Vulcanchem
CAS No.: 494-19-9
VCID: VC21335975
InChI: InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
SMILES: C1CC2=CC=CC=C2NC3=CC=CC=C31
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

Iminodibenzyl

CAS No.: 494-19-9

Cat. No.: VC21335975

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Iminodibenzyl - 494-19-9

CAS No. 494-19-9
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name 6,11-dihydro-5H-benzo[b][1]benzazepine
Standard InChI InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
Standard InChI Key ZSMRRZONCYIFNB-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2NC3=CC=CC=C31
Canonical SMILES C1CC2=CC=CC=C2NC3=CC=CC=C31
Appearance Off-White to Pale Green Solid
Melting Point 105-107°C

Chemical Identity and Structure

Iminodibenzyl, chemically known as 10,11-dihydro-5H-dibenzo[b,f]azepine or 6,11-dihydro-5H-benzo[b]benzazepine, possesses a tricyclic ring structure similar to phenothiazines. The compound features two benzene rings connected through a nitrogen-containing seven-membered ring, creating its distinctive molecular architecture .

Chemical Identifiers

Iminodibenzyl is recognized through multiple identification systems in chemical databases and literature. The table below summarizes the key identifiers for this compound:

ParameterValue
CAS Number494-19-9
Molecular FormulaC14H13N
Molecular Weight195.26-195.27 g/mol
IUPAC Name6,11-dihydro-5H-benzo[b]benzazepine
InChI KeyZSMRRZONCYIFNB-UHFFFAOYSA-N
PubChem CID10308
SMILESC1CC2=CC=CC=C2NC2=CC=CC=C12

The compound is also known by several synonyms including 10,11-dihydro-5H-dibenzo[b,f]azepine, 2,2'-iminodibenzyl, iminobibenzyl, and imidodibenzyl .

Physical and Chemical Properties

Iminodibenzyl appears as a yellowish to beige crystalline powder with specific physical characteristics that influence its handling and applications .

Physical Properties

The compound exhibits the following measurable physical properties:

PropertyValue
Melting Point105-108°C (literature)
Boiling Point321.94°C (rough estimate)
Density1.0778 (rough estimate)
Refractive Index1.6353 (estimate)
FormCrystalline Powder
ColorYellow to beige
LogP4.27

Historical Background and Development

Iminodibenzyl has a rich history dating back to the late 19th century. The compound was discovered in 1898 and initially found application as an intermediate in the preparation of Sky Blue, a dyestuff . Despite its early discovery, the compound's full potential remained unexplored for decades.

The structural similarity of iminodibenzyl to phenothiazines eventually attracted attention from medicinal chemists. Its tricyclic scaffold provided a valuable starting point for developing compounds with neurological activities . This foundation would later prove significant in developing various pharmaceutical agents.

Synthesis and Preparation

The synthesis of iminodibenzyl follows specific chemical pathways that enable its production at laboratory and industrial scales.

Synthetic Route

The primary method for obtaining iminodibenzyl involves a multi-step process starting from o-nitrotoluene. The synthesis proceeds through three key steps :

  • Condensation of o-nitrotoluene

  • Reduction of the condensation product

  • Cyclization to form the final tricyclic structure

This synthetic route allows for the efficient preparation of iminodibenzyl with suitable purity for various applications, including pharmaceutical intermediate production and analytical standards .

Applications in Chemistry and Medicine

Iminodibenzyl serves multiple purposes across chemical and pharmaceutical disciplines, demonstrating versatility in its applications.

Pharmaceutical Intermediates

The compound plays a significant role as an intermediate in pharmaceutical synthesis. It serves as a precursor in the production of medications for treating conditions such as tristimania (manic depressive disorder) and epilepsia . Its structural properties make it valuable for developing drugs that target neurological pathways.

Analytical Chemistry

In analytical chemistry, iminodibenzyl functions as a secondary standard or certified reference material. These applications include:

  • Pharmaceutical release testing

  • Method development for qualitative and quantitative analyses

  • Food and beverage quality control testing

  • Calibration requirements in various analytical procedures

Biochemical Applications

Iminodibenzyl also serves as a metabolite of the tricyclic antidepressant imipramine. Additionally, it can function as a chromogenic probe for quantifying hydrogen peroxide and glucose in biochemical assays . This versatility extends its utility beyond synthetic chemistry into biochemical research and diagnostics.

Recent Research Findings

Recent scientific investigations have revealed promising new applications for iminodibenzyl, particularly in cancer research and materials science.

Anti-Cancer Properties

One of the most significant recent discoveries involves iminodibenzyl's ability to inhibit breast cancer progression through a specific biochemical mechanism. Research has demonstrated that iminodibenzyl can inhibit delta-5-desaturase (D5D) activity, which consequently shifts di-homo-gamma-linolenic acid (DGLA) peroxidation in cancer cells .

The combined treatment of iminodibenzyl with DGLA showed remarkable effects in both in vitro and in vivo studies:

  • Reduction in cancer cell proliferation in 4T1 and MDA-MB-231 breast cancer cell lines

  • Increased apoptosis (programmed cell death) in cancer cells

  • Decreased cancer cell migration through reduced filopodia and lamellipodia formation

  • Downregulation of epithelial-mesenchymal transition markers

  • Significant reduction in tumor size in orthotopic breast cancer models

The research identified that iminodibenzyl stimulates the production of 8-hydroxyoctanoic acid (8-HOA), which causes histone deacetylase (HDAC) activity reduction, resulting in the activation of the intrinsic apoptosis pathway in cancer cells .

Molecular Mechanisms

The molecular basis for iminodibenzyl's anti-cancer effects involves complex signaling pathways. When combined with DGLA, treatment showed:

  • Significant decrease in procaspase-9 levels

  • Increase in cleaved caspase-3 levels, indicating apoptosis activation

  • Reduced expression of matrix metalloproteinase-2 (MMP-2)

  • Increased E-cadherin expression

  • Decreased β-catenin protein expression

These molecular changes collectively contribute to the observed reduction in cancer cell proliferation, migration, and tumor growth.

Applications in Fluorescence Chemistry

Another emerging application for iminodibenzyl involves its use in creating thermally activated delayed fluorescence (TADF) molecules. Research has explored the development of compounds incorporating iminodibenzyl (IB) and 2,4-diphenyl-1,3,5-triazine (T) as donor and acceptor units, respectively .

Studies have identified that iminodibenzyl-containing TADF molecules can exist in different conformational states, leading to interesting photophysical properties:

  • Conventional iminodibenzyl-triazine molecules (IB-TRZ) exhibit dual emission due to two conformational isomers

  • Modified designs can fix the donor and acceptor conformations, leading to single-peaked emission

  • These materials demonstrate potential for applications in organic light-emitting diodes and other optoelectronic devices

The research confirmed that appropriate molecular design can achieve rapid reverse intersystem crossing (RISC), an important feature for efficient TADF emitters .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator